REACTION_CXSMILES
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[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[CH:6]=[CH2:7].ClC1C=CC=C(C(OO)=[O:25])C=1>ClCCl.O>[F:1][C:2]([F:15])([F:16])[C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[CH:6]1[O:25][CH2:7]1
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Name
|
|
Quantity
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13.3 g
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Type
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reactant
|
Smiles
|
FC(C=1C=C(C=C)C=C(C1)C(F)(F)F)(F)F
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Name
|
|
Quantity
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21 g
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Type
|
reactant
|
Smiles
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ClC1=CC(=CC=C1)C(=O)OO
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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the organic phase was washed further with water (2×100 ml) and saturated brine (100 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
After drying (MgSO4) the solvent
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Type
|
CUSTOM
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Details
|
was removed in vacuo
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Type
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CUSTOM
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Details
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the residue purified by chromatography on silica (eluting with isohexane followed by 10% ethyl acetate in isohexane)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C2CO2)C=C(C1)C(F)(F)F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |